molecular formula C9H11BrO B6234040 1-bromo-2-(1-methoxyethyl)benzene CAS No. 188262-19-3

1-bromo-2-(1-methoxyethyl)benzene

Cat. No.: B6234040
CAS No.: 188262-19-3
M. Wt: 215.1
InChI Key:
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Description

1-bromo-2-(1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11BrO It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a methoxyethyl group is positioned at the ortho position relative to the bromine

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-(1-methoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1-methoxyethyl)benzene. This reaction typically uses bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an organic solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. This method ensures higher yields and better control over the reaction parameters. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-(1-methoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form 2-(1-methoxyethyl)benzene using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products

    Substitution: Formation of 2-(1-methoxyethyl)aniline or other substituted derivatives.

    Oxidation: Formation of 2-(1-methoxyethyl)benzaldehyde or 2-(1-methoxyethyl)benzoic acid.

    Reduction: Formation of 2-(1-methoxyethyl)benzene.

Scientific Research Applications

1-bromo-2-(1-methoxyethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which 1-bromo-2-(1-methoxyethyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxyethyl group undergoes oxidative cleavage to form aldehydes or acids. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

1-bromo-2-(1-methoxyethyl)benzene can be compared with other brominated aromatic compounds such as:

    1-bromo-2-methylbenzene: Lacks the methoxyethyl group, leading to different reactivity and applications.

    1-bromo-2-ethoxybenzene: Contains an ethoxy group instead of a methoxyethyl group, affecting its chemical behavior and uses.

    1-bromo-2-(1-hydroxyethyl)benzene:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for targeted synthetic applications and research purposes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-2-(1-methoxyethyl)benzene can be achieved through a two-step process involving the alkylation of 1-bromo-2-nitrobenzene followed by reduction of the nitro group to an amino group and subsequent methylation of the amino group with methoxyethyl chloride.", "Starting Materials": [ "1-bromo-2-nitrobenzene", "sodium hydride", "1-methoxyethyl chloride", "ethanol", "hydrochloric acid", "sodium hydroxide", "sodium dithionite", "water" ], "Reaction": [ "Step 1: Alkylation of 1-bromo-2-nitrobenzene", "1. Dissolve 1-bromo-2-nitrobenzene (1.0 g, 4.5 mmol) and sodium hydride (0.2 g, 8.0 mmol) in dry ethanol (10 mL) under nitrogen atmosphere.", "2. Add 1-methoxyethyl chloride (0.7 mL, 6.0 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "3. Quench the reaction with hydrochloric acid (1 M) and extract the product with ethyl acetate.", "4. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a yellow solid.", "Step 2: Reduction of nitro group and methylation of amino group", "1. Dissolve the yellow solid obtained from step 1 in ethanol (10 mL) and add sodium hydroxide (0.2 g, 5.0 mmol) and sodium dithionite (0.5 g, 3.0 mmol).", "2. Heat the reaction mixture at reflux for 4 hours and then cool to room temperature.", "3. Acidify the reaction mixture with hydrochloric acid (1 M) and extract the product with ethyl acetate.", "4. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a yellow oil.", "5. Purify the product by column chromatography using hexane/ethyl acetate as the eluent to obtain 1-bromo-2-(1-methoxyethyl)benzene as a colorless oil." ] }

CAS No.

188262-19-3

Molecular Formula

C9H11BrO

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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